2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid
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Overview
Description
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a substituted benzene ring, followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, potentially affecting enzyme function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylbenzoic acid: Shares a similar structure but lacks the isopropyl group.
4-(Propan-2-yl)benzoic acid: Similar but does not have the hydroxyl group.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxyl group and a methyl group but differs in the overall structure.
Uniqueness
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid is unique due to the combination of its functional groups and the specific arrangement of its molecular structure
Properties
IUPAC Name |
2-(4-hydroxy-2-methyl-5-propan-2-ylbenzoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-10(2)14-9-15(11(3)8-16(14)19)17(20)12-6-4-5-7-13(12)18(21)22/h4-10,19H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLHJEALDWQCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2C(=O)O)C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40850147 |
Source
|
Record name | 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40850147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56922-86-2 |
Source
|
Record name | 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40850147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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